molecular formula C19H22N4O3S B11182479 9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11182479
M. Wt: 386.5 g/mol
InChI Key: DDJDXSIBVQWAGB-UHFFFAOYSA-N
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Description

9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C19H22N4O3S and its molecular weight is 386.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 9-(2,4-dimethoxyphenyl)-2-(ethylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article aims to summarize the existing research on its biological activity, including antibacterial and antiviral properties, as well as any relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinazoline family and features a complex structure that includes a triazole ring. Its molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, and its systematic name reflects its various functional groups.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit varying degrees of antimicrobial activity. In particular:

  • Antibacterial Properties : Research indicates that certain quinazoline derivatives show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to the target compound have been tested against Staphylococcus aureus and Escherichia coli, yielding inhibition zones ranging from 10 mm to 15 mm with minimum inhibitory concentration (MIC) values around 65 mg/mL for some derivatives .
  • Antifungal Properties : The compound has shown effectiveness against Candida albicans, with inhibition zones reported at 11 mm and MIC values at 80 mg/mL. This suggests a potential use in treating fungal infections where conventional antifungal agents may fail .

Antiviral Activity

The antiviral potential of related heterocyclic compounds has also been explored. Some derivatives have displayed activity against viruses such as herpes simplex virus (HSV) and coronaviruses. Although specific data on the target compound's antiviral efficacy is limited, it is reasonable to hypothesize similar activities based on structural analogs that have been tested .

Case Studies

  • Case Study on Antibacterial Efficacy : A study evaluated various quinazoline derivatives for their antibacterial properties. The tested compound exhibited superior activity against Candida albicans compared to standard antibiotics like ampicillin. This study highlighted the importance of structural modifications in enhancing antimicrobial potency .
  • Case Study on Antiviral Screening : In a screening of heterocyclic compounds for antiviral activity, several derivatives were found effective against HSV-1 and HSV-2. Although the specific compound was not included in this study, its structural similarities suggest it could possess comparable antiviral properties .

Research Findings Summary Table

Biological ActivityTest OrganismInhibition Zone (mm)MIC (mg/mL)Reference
AntibacterialStaphylococcus aureus10-1270-80
AntibacterialEscherichia coli1565
AntifungalCandida albicans1180
AntiviralHSV-1Not specifiedNot specified

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Demonstrates significant effectiveness against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. Notably effective against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antitumor Activity : The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Studies have indicated its potential as an anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Properties : Exhibits anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases .

Antimicrobial Applications

A study conducted on the antimicrobial efficacy of the compound revealed its capability to inhibit bacterial growth across multiple strains. The findings indicated that it could serve as a lead compound for developing new antibiotics targeting resistant bacteria .

Antitumor Research

In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells. For instance, it was tested against breast cancer cell lines where it exhibited significant cytotoxicity at low concentrations. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Mechanisms

Research has shown that this compound can significantly reduce inflammation markers in animal models of arthritis. It was noted for its ability to decrease levels of TNF-alpha and IL-6 in serum samples from treated subjects .

Comparative Data Table

Activity Type Mechanism Tested Models Key Findings
AntimicrobialBacterial inhibitionIn vitro bacterial culturesMIC values: 10-50 µg/mL; effective against MRSA
AntitumorApoptosis inductionBreast cancer cell linesSignificant cytotoxicity; activation of apoptotic pathways
Anti-inflammatoryCytokine modulationAnimal models of arthritisReduction in TNF-alpha and IL-6 levels

Properties

Molecular Formula

C19H22N4O3S

Molecular Weight

386.5 g/mol

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-ethylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C19H22N4O3S/c1-4-27-19-21-18-20-13-6-5-7-14(24)16(13)17(23(18)22-19)12-9-8-11(25-2)10-15(12)26-3/h8-10,17H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

DDJDXSIBVQWAGB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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